2-Bromo-1-(pyrimidin-2-yl)ethanone
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Overview
Description
2-Bromo-1-(pyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of ethanone, where the bromine atom is attached to the first carbon, and a pyrimidin-2-yl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-2-yl)ethanone typically involves the bromination of 1-(pyrimidin-2-yl)ethanone. One common method is to react 1-(pyrimidin-2-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(pyrimidin-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-Bromo-1-(pyrimidin-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyrimidin-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to enzyme inhibition or disruption of nucleic acid function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but with the pyrimidinyl group attached at the 4-position.
1-(3-Bromopyridin-2-yl)ethanone: Contains a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-Bromo-1-(pyrimidin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and the pyrimidinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-pyrimidin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOYHBWJCJLLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664236 |
Source
|
Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155468-45-4 |
Source
|
Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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